Product packaging for Chlorthiophos(Cat. No.:CAS No. 60238-56-4)

Chlorthiophos

Cat. No.: B166581
CAS No.: 60238-56-4
M. Wt: 361.2 g/mol
InChI Key: JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Description

Chlothiophos (CAS 21923-23-9) is an organophosphate compound that was historically used as an insecticide and acaricide . Its primary application was for the control of pests such as ants, termites, mites (including Varroa and spider mites), and thrips, primarily in crops like cotton and citrus . For researchers, Chlorthiophos is of interest due to its mechanism of action. It is a neurotoxin that acts as an acetylcholinesterase (AChE) inhibitor . By irreversibly inhibiting the AChE enzyme, it prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts and resulting in sustained nervous stimulation, neuromuscular paralysis, and potentially death in target insects . The substance is characterized as highly toxic to mammals . Available data indicates an acute oral LD50 of 7.8 mg/kg in rats . It is a yellow-brown liquid that can crystallize at temperatures below 25°C and has low volatility . This compound is an obsolete pesticide and is not approved for use in the European Union . This product is strictly for use in laboratory research. It is not for diagnostic or therapeutic use, nor for human consumption. Please note: The commercial availability of this compound may be limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2O3PS2 B166581 Chlorthiophos CAS No. 60238-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3
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InChI Key

JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl
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Molecular Formula

C11H15Cl2O3PS2
Record name CHLORTHIOPHOS
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DSSTOX Substance ID

DTXSID9041786
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Molecular Weight

361.2 g/mol
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Physical Description

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO]
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Boiling Point

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg
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Solubility

Practically insol in water, sol in most organic solvents
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Density

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink
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Vapor Pressure

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg]
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Color/Form

Brown liquid with crystals at low temp

CAS No.

21923-23-9, 60238-56-4
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Synthetic Methodologies and Isomeric Considerations

Principal Synthesis Pathways of Chlorthiophos

While specific detailed synthetic pathways for this compound are not extensively documented in publicly available literature, the general synthesis of organophosphorus insecticides, particularly phosphorothioates (compounds containing a P=S bond), often involves facile routes. neptjournal.comresearchgate.net A common approach for synthesizing organophosphorus compounds involves starting materials like diethyl phosphite (B83602) or phosphorus trichloride (B1173362) (PCl3). acs.org

General synthetic strategies for organophosphorus compounds include:

Alkylation of PCl3 using Grignard reagents : This method can sometimes be synthetically challenging due to issues like overalkylation and difficulty in separating inorganic salts. acs.org

Synthesis from diethyl phosphite : This is a relatively safe and air-stable starting material. Reaction with an excess alkylating agent can yield dialkylphosphine oxides, which can then be converted to chlorodialkylphosphines or secondary phosphines. acs.org

Reduction of phosphine (B1218219) oxides : Chlorodialkylphosphines or dialkylphosphines can be obtained from their respective phosphine oxide precursors through reactions with aluminum hydrides. acs.org

Production and Characterization of this compound Isomers

This compound is commercially available and often encountered as a mixture of three isomers. herts.ac.ukjkchemical.com These isomers arise from the different possible positions of the substituents (chlorine and methylthio groups) on the phenyl ring. The predominant isomer is O-(2,5-Dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate (B77711).

The three isomers typically found in this compound are:

O-[2,4-dichloro-5-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioate

O-[2,5-dichloro-4-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioate

O-[2,4-dichloro-5-(methylthio)phenyl] O,O-diethyl phosphorothioate (Note: The PubChem and AERU entries list slightly different naming conventions for the isomers, but the core structural variations are based on the substitution pattern on the phenyl ring) herts.ac.uk

Characterization of these isomers often involves chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify individual isomers based on their distinct retention times and mass fragmentation patterns. researchgate.netshimadzu.comeurl-pesticides.eu For instance, analytical methods have been developed to determine pesticide residues, including this compound isomers, in various samples, demonstrating their separability and quantification. researchgate.netshimadzu.com

Advancements in Synthetic Route Optimization for Organophosphorus Analogues

Significant advancements have been made in optimizing synthetic routes for various organophosphorus analogues, driven by their diverse applications in medicinal chemistry, material science, and agrochemistry. frontiersin.orgresearchgate.netnih.gov These advancements often focus on improving efficiency, selectivity, and sustainability of the synthesis.

Key areas of optimization include:

Catalysis : Transition-metal-catalyzed reactions, particularly palladium- and nickel-catalyzed processes, have been widely used for the preparation of various organophosphates, including Suzuki reactions and C-H bond activation. nih.gov

Stereoselective Synthesis : Development of methods for stereoselective synthesis is crucial for producing specific isomers with desired biological activities, as seen in the synthesis of thrombin inhibitors and other pharmaceutical compounds. nih.gov

Green Chemistry Approaches : Efforts are being made to develop more environmentally friendly synthetic routes, such as those that avoid toxic reagents or utilize more benign solvents. For example, some routes to dialkylphosphines have been optimized for better scalability and reduced exposure to adventitious oxygen. acs.org

Novel Reaction Methodologies : Researchers are exploring new reactions to introduce phosphorus groups into aromatic rings and form complex heterocyclic structures containing phosphorus and nitrogen, despite challenges related to the instability of trivalent phosphorus compounds. frontiersin.org For instance, the phospha-Mannich reaction has been investigated for synthesizing aminoalkyl-H-phosphinic acids, which are important intermediates. researchgate.net

Environmental Fate and Biotransformation Dynamics

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of Chlorthiophos in the environment, including its breakdown by light and water, and its physical movement between soil, water, and air.

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. echemi.com The primary mechanism for its degradation in the vapor phase is through reaction with photochemically-produced hydroxyl radicals. echemi.comnih.gov The estimated atmospheric half-life for this reaction is approximately 4.1 hours, based on a rate constant of 9.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.com Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. echemi.com

Hydrolysis is a chemical process where a molecule is cleaved by reacting with water. The rate of this process for organophosphate pesticides is often dependent on the pH and temperature of the surrounding matrix. However, specific experimental studies detailing the hydrolysis rate and half-life of this compound in various environmental matrices (e.g., water at different pH levels) are not available in publicly accessible scientific literature. herts.ac.uk

Sorption to soil particles and volatilization from surfaces are key processes that determine the mobility and distribution of this compound in the environment.

Sorption: The tendency of this compound to bind to soil is indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound is 1.3 x 10⁴ L/kg, which suggests that it is expected to be immobile in soil. echemi.com This high sorption coefficient indicates a strong tendency to adsorb to soil and sediment, reducing its potential to leach into groundwater. nih.gov

Volatilization: The potential for this compound to volatilize from water or moist soil surfaces is determined by its Henry's Law constant. With an estimated value of 1.2 x 10⁻⁶ atm·m³/mol, this compound is predicted to volatilize very slowly from water surfaces. echemi.com Based on this, the estimated volatilization half-life from a model river is 58 days, and from a model lake, it is 1.2 years. echemi.com From dry soil surfaces, volatilization is not expected to be a significant process due to its low vapor pressure (estimated at 2.4 x 10⁻⁶ mm Hg). nih.gov

Table 1: Estimated Physicochemical Properties of this compound Related to Environmental Fate

Parameter Value Implication Source
Atmospheric Half-life ~4.1 hours Degrades relatively quickly in the vapor phase of the atmosphere. echemi.com
Soil Sorption Coefficient (Koc) 1.3 x 10⁴ L/kg Expected to be immobile in soil, with high adsorption to organic matter. echemi.com
Henry's Law Constant 1.2 x 10⁻⁶ atm·m³/mol Very slow volatilization from water surfaces. echemi.com
Volatilization Half-life (River) 58 days Low potential for loss from moving water bodies via volatilization. echemi.com
Volatilization Half-life (Lake) 1.2 years Very low potential for loss from static water bodies via volatilization. echemi.com

Hydrolytic Cleavage in Diverse Environmental Matrices

Biotic Transformation Processes in Environmental Compartments

Biotic transformation involves the degradation of this compound by living organisms, including microbes and larger, non-target organisms.

The breakdown of pesticides by microorganisms is a primary mechanism for their detoxification in the environment. scielo.org.mx Bacteria and fungi can utilize pesticides as a source of carbon and energy, breaking them down into simpler, less toxic compounds. redalyc.orgmdpi.com However, specific research identifying the microbial species or detailing the enzymatic pathways involved in the biodegradation of this compound in soil or aquatic ecosystems is not available in the scientific literature. herts.ac.uk While extensive research exists on the microbial degradation of the related compound chlorpyrifos (B1668852), this information cannot be directly extrapolated to this compound. nih.govnih.gov

When non-target organisms are exposed to this compound, it undergoes metabolic conversion. The degradation in both animals and plants is reported to be rapid. nih.gov The primary metabolic pathway involves oxidation, leading to the formation of key metabolites. The identified metabolites of this compound are its corresponding sulfoxide (B87167) and sulfone. nih.gov These metabolites are formed through the oxidation of the sulfur atom in the methylthio group attached to the phenyl ring.

Table 2: Identified Metabolites of this compound in Non-Target Organisms

Metabolite Name Chemical Formula Formation Pathway Source
This compound sulfoxide C₁₁H₁₅Cl₂O₄PS₂ Oxidation of the parent compound. nih.govauftragssynthese.com
This compound sulfone C₁₁H₁₅Cl₂O₅PS₂ Further oxidation of the sulfoxide metabolite. nih.gov

Enzyme-Mediated Biotransformation: Role of Oxidative and Hydrolytic Enzymes

The biotransformation of the organophosphate insecticide this compound is a critical process that dictates its persistence and toxicological profile in biological systems. This transformation is primarily mediated by two major families of enzymes—oxidative and hydrolytic enzymes—which are characteristic of Phase I metabolism for xenobiotic compounds. neptjournal.comresearchgate.net These enzymatic reactions occur predominantly in the liver and convert the lipophilic this compound molecule into more polar, water-soluble metabolites that can be more readily excreted. neptjournal.comnih.govechemi.com

The metabolic fate of this compound is determined by the balance between two competing pathways: oxidative bioactivation, which can increase toxicity, and hydrolytic detoxification, which generally leads to less harmful products. nih.govresearchgate.net

Oxidative Biotransformation

Oxidative reactions involving this compound are principally catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. neptjournal.comresearchgate.net These enzymes are responsible for two main types of oxidative modifications to the this compound structure: oxidative desulfuration and sulfoxidation.

Oxidative Desulfuration: A key metabolic step for phosphorothioate (B77711) compounds like this compound is the oxidative replacement of the sulfur atom double-bonded to the phosphorus (a thion, P=S) with an oxygen atom. neptjournal.com This reaction, known as oxidative desulfuration, forms the corresponding oxygen analog, or "oxon" (P=O). neptjournal.comresearchgate.net The resulting this compound-oxon is a significantly more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. neptjournal.com While the specific CYP isoforms responsible for this compound metabolism are not extensively documented, research on the structurally similar insecticide chlorpyrifos has shown that human CYPs 1A2, 2B6, 2C19, and 3A4 are involved, with CYP2B6 exhibiting the highest activity for this type of bioactivation. nih.gov

Sulfoxidation: this compound possesses a methylthio (-SCH₃) group on its dichlorophenyl ring, which is also a target for oxidative metabolism by CYP enzymes. neptjournal.comnih.gov This process occurs in a stepwise manner. The initial oxidation converts the sulfide (B99878) group to a sulfoxide, yielding the metabolite this compound sulfoxide. nih.govechemi.comfrontiersin.org Further oxidation of the sulfoxide results in the formation of this compound sulfone. nih.govechemi.com These oxidative metabolites can also be formed on the oxon analog, leading to the generation of this compound oxon sulfoxide and this compound oxon sulfone. acs.org

The primary oxidative pathways are summarized in the table below.

Table 1: Oxidative Biotransformation of this compound
Parent CompoundEnzyme FamilyReaction TypeResulting Metabolite(s)
This compoundCytochrome P450 (CYP)Oxidative DesulfurationThis compound oxon
This compoundCytochrome P450 (CYP)SulfoxidationThis compound sulfoxide
This compound sulfoxideCytochrome P450 (CYP)SulfoxidationThis compound sulfone
This compound oxonCytochrome P450 (CYP)SulfoxidationThis compound oxon sulfoxide, this compound oxon sulfone

Hydrolytic Biotransformation

Hydrolysis represents the principal detoxification pathway for this compound and other organophosphates. nih.gov This process involves the cleavage of the molecule's ester bonds, leading to the formation of less toxic, more polar compounds that are easily eliminated from the body. nih.govechemi.com This enzymatic hydrolysis is carried out by a group of enzymes known as phosphoric triester hydrolases (EC 3.1.8), which includes several key enzymes. frontiersin.orgmdpi.com

Paraoxonases (PONs): Also known as A-esterases, these enzymes are found in the plasma and liver and are highly effective at hydrolyzing a wide variety of organophosphorus compounds. nih.govechemi.com They detoxify this compound by cleaving the phosphoester bond that links the diethyl phosphorothioate group to the dichlorophenyl ring. nih.gov

Other Hydrolases: In addition to PONs, other enzymes such as carboxylesterases and organophosphate hydrolase (OPH) contribute to the hydrolytic metabolism of organophosphates. neptjournal.comnih.gov OPH, in particular, can effectively hydrolyze compounds with various phosphorus-heteroatom bonds, including the P-O bond present in this compound. nih.gov

The hydrolytic cleavage of this compound results in the breaking of the molecule into two main fragments, as detailed in the table below.

Table 2: Hydrolytic Biotransformation of this compound
Parent CompoundEnzyme Family / Specific EnzymeReaction TypeResulting Metabolites
This compoundPhosphoric triester hydrolases (e.g., Paraoxonase, Carboxylesterase)HydrolysisO,O-diethyl phosphorothioic acid and 2,5-dichloro-4-(methylthio)phenol

Ecotoxicological Investigations and Biochemical Target Characterization in Non Human Organisms

Elucidation of Acetylcholinesterase Inhibition Mechanisms

Chlorthiophos functions as an acetylcholinesterase (AChE) inhibitor nih.govherts.ac.uk. The fundamental mechanism of action for organophosphates involves the phosphorylation of a nucleophilic serine residue located at the catalytic site of the AChE enzyme nih.govwikipedia.orgmdpi.com. This phosphorylation prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297), leading to an excessive accumulation of ACh in cholinergic synapses nih.govwikipedia.orgmdpi.comorst.edu. The resulting overstimulation of the parasympathetic nervous system can lead to various physiological disruptions nih.gov. The active site of cholinesterases comprises an anionic site and an esteratic site, with the latter containing crucial amino acid residues such as glutamate, histidine, and serine, which are involved in the hydrolysis of acetylcholine wikipedia.org. The binding of organophosphates to this esteratic site results in the inhibition of the enzyme's cleaving activity, often in an irreversible manner wikipedia.org. Research on other organophosphates, such as chlorpyrifos-oxon and paraoxon, suggests the potential existence of a peripheral binding site on the AChE molecule that can influence inhibition dynamics, particularly at low concentrations nih.gov.

Assessment of Observed Biological Endpoints in Aquatic Biota

This compound is classified as "Very toxic to aquatic life" nih.gov. Acute ecotoxicity assessments for temperate freshwater fish indicate a moderate toxicity level. For instance, the 96-hour LC₅₀ for Lepomis macrochirus (Bluegill sunfish) was determined to be 1.3 mg/L herts.ac.uk. However, comprehensive data regarding chronic effects on fish, as well as acute and chronic effects on other aquatic organisms such as invertebrates, crustaceans, and aquatic plants, are noted as significantly missing herts.ac.uk. General studies on pesticides in aquatic ecosystems highlight that organophosphates and pyrethroids can pose high acute risks to aquatic organisms, with arthropods and fish being particularly susceptible to mixtures of these compounds wur.nl. Beyond acute lethality, sublethal effects, including impairment of the immune system, hormonal disruptions, or alterations in behavior (e.g., affecting predator avoidance or reproductive success), are considered crucial for a comprehensive ecotoxicological assessment researchgate.net.

Table 1: Acute Aquatic Ecotoxicity of this compound

Organism TypeSpeciesEndpointValue (mg/L)DurationSource Citation
Temperate Freshwater FishLepomis macrochirus96-hour LC₅₀1.396 hours herts.ac.uk

Evaluation of Biological Endpoints in Terrestrial Organisms (e.g., avifauna, soil invertebrates)

For soil invertebrates, a comprehensive review of pesticide effects revealed that a substantial majority (70.5%) of tested parameters showed negative effects following exposure researchgate.netfrontiersin.org. These biological endpoints encompass a wide range of indicators, including mortality, changes in abundance and biomass, altered behavior, reproductive impairment, biochemical biomarker responses, growth inhibition, reductions in species richness and diversity, and structural changes within invertebrate communities researchgate.netfrontiersin.orgnih.gov. Soil invertebrates play vital roles in ecosystem services, such as nutrient cycling and soil structure maintenance, making their protection crucial for agricultural sustainability frontiersin.org.

Genotoxic and Mutagenic Assessments in Environmental Indicator Species

Assessments of the genotoxic and mutagenic potential of this compound have been conducted. In an in vitro study evaluating this compound using human peripheral lymphocytes, specific findings regarding DNA damage and mutagenicity were observed nih.gov.

Table 2: Genotoxic and Mutagenic Effects of this compound (In Vitro)

Assay TypeTest SystemConcentration (µg/mL)ObservationSource Citation
Ames TestSalmonella typhimurium TA97VariousNo mutagenic activity (with/without S9) nih.gov
Ames TestSalmonella typhimurium TA98VariousMutagenic activity (without S9) nih.gov
Ames TestSalmonella typhimurium TA100VariousNo mutagenic activity (with/without S9) nih.gov
Ames TestSalmonella typhimurium TA102VariousNo mutagenic activity (with/without S9) nih.gov
Sister Chromatid Exchange (SCE)Human peripheral lymphocytes25, 50, 100, 200No increase in SCE frequency nih.gov
Chromosome Aberration (CA)Human peripheral lymphocytes200Increased frequency of CAs nih.gov
Micronucleus (MN)Human peripheral lymphocytes200Increased MN formation (after 24 and 48 h treatments) nih.gov
Cytotoxicity (Mitotic Index, NDI)Human peripheral lymphocytesVariousReduced Mitotic Index (MI) and Nuclear Division Index (NDI) significantly, indicating cytotoxicity, but no effect on Replication Index (RI) nih.gov

It is important to note that while these findings provide insights into the genotoxic potential of this compound, they were conducted in vitro using human peripheral lymphocytes nih.gov. Information on genotoxic and mutagenic assessments specifically in environmental indicator species in vivo for this compound is limited in the provided search results.

Neurotoxicological Assessments in Non-Mammalian Model Organisms

This compound is identified as a neurotoxin herts.ac.uk. As an organophosphate, its neurotoxic effects are primarily mediated through the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system neptjournal.com. Non-mammalian model organisms are increasingly utilized for neurotoxicological studies due to their conserved nervous system properties and ethical considerations related to mammalian testing nih.govuga.educas.cz. Examples of such models include Drosophila (fruit fly), Caenorhabditis elegans (nematode), cockroaches, and zebrafish nih.govcas.cz.

Caenorhabditis elegans has proven to be a valuable model for investigating the neurotoxicity of organophosphate pesticides, demonstrating similarities in its cholinergic nervous system to that of mammals uga.edu. Studies using C. elegans can assess chemical sensitivity based on endpoints such as growth, reproduction, movement, and feeding, providing insights into neurotoxic responses nih.gov. While the general neurotoxic mechanism of organophosphates is well-established and applies to this compound, specific detailed neurotoxicological assessments of this compound in these non-mammalian model organisms were not extensively detailed in the provided search results.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for isolating Chlorthiophos from the sample matrix and minimizing interferences. lcms.czgcms.czchemetrix.co.za

Multi-residue methods are widely employed to simultaneously extract a broad range of pesticides, including this compound, from various sample types. lcms.cznih.govgcms.czthermofisher.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient approach for multi-residue pesticide extraction in food commodities due to its simplicity, low cost, and improved productivity. lcms.czthermofisher.com

For instance, in the analysis of pesticide residues in fruits and vegetables, homogenized samples are often extracted with acetonitrile (B52724). lcms.czgcms.czthermofisher.comresearchgate.net This can involve adding acetonitrile to the sample, followed by vigorous shaking and centrifugation to separate the extract. gcms.czthermofisher.com For orange juice, an automated QuEChERS extraction workflow includes extraction with acetonitrile and salting out with NaCl. palsystem.comresearchgate.net In olive oil analysis, a method involves diluting the homogeneous sample with n-hexane and extracting with acetonitrile. eurl-pesticides.eu

Table 1: Common Multi-Residue Extraction Solvents and Techniques

Matrix TypeExtraction Solvent(s)Key Technique(s)Reference
Fruits and VegetablesAcetonitrileQuEChERS, Homogenization, Centrifugation lcms.czgcms.czthermofisher.com
Orange JuiceAcetonitrileAutomated QuEChERS, Salting out (NaCl) palsystem.comresearchgate.net
Olive Oiln-hexane, AcetonitrileDilution, Liquid-liquid extraction, Centrifugation eurl-pesticides.eu
Herbal Plant, Berry Fruits, Chinese Teas, HoneyEthyl acetate (B1210297) hexane (B92381) mixture, AcetonitrileDirect injection, QuEChERS sigmaaldrich.com

Complex environmental samples or matrices with high levels of interfering compounds often require additional clean-up steps to reduce background noise and ensure accurate quantification. gcms.czepa.gov Solid Phase Extraction (SPE) is a very effective technique for cleaning, extracting, and concentrating pollutants. gcms.cz

For example, after acetonitrile extraction, extracts can be cleaned up using d-SPE (dispersive Solid Phase Extraction) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate (B86663) (MgSO4). lcms.cz Another common clean-up step involves C18 sorbent to remove nonpolar interferences. gcms.czeurl-pesticides.eu Graphitized Carbon Black (GCB) and PSA are also used in combination with anhydrous MgSO4 for clean-up, particularly in matrices like cumin seeds with high sugar content. shimadzu.com In automated systems, micro-SPE (µSPE) cartridges can be integrated for matrix clean-up prior to injection. palsystem.comresearchgate.net

Table 2: Common Clean-up Sorbents and Their Applications

Sorbent TypeApplication/Interference RemovalReference
Primary Secondary Amine (PSA)General clean-up, removal of fatty acids, sugars, and organic acids lcms.czresearchgate.netshimadzu.com
Magnesium Sulfate (MgSO4)Drying agent, removes residual water lcms.czresearchgate.netshimadzu.com
C18Removal of nonpolar interferences, lipids gcms.czresearchgate.neteurl-pesticides.eu
Graphitized Carbon Black (GCB)Removal of pigments and sterols researchgate.netshimadzu.com

Multi-Residue Extraction Approaches

Chromatographic Separation Technologies

Chromatographic techniques are essential for separating this compound from other compounds in the sample, allowing for its specific detection and quantification. chemetrix.co.za

Gas Chromatography (GC) is a primary technique for separating volatile and thermally stable compounds like this compound. lcms.czchemetrix.co.zarestek.com When coupled with mass spectrometry, GC-MS/MS provides high sensitivity and selectivity for pesticide residue analysis. lcms.czpragolab.czthermofisher.com

This compound has been analyzed using GC-MS/MS in various matrices, including herbal plants, honey, Chinese teas, and baby food. lcms.czthermofisher.comsigmaaldrich.com Fast GC conditions can significantly reduce run times (e.g., from 30-60 minutes to 11 minutes) while maintaining analytical quality. lcms.cz Columns such as the TraceGOLD TG-5SilMS capillary column (30 m × 0.25 mm × 0.25 µm) are commonly used for achieving good chromatographic separation with Gaussian peak shapes, even at low analyte concentrations. thermofisher.com

Table 3: GC Parameters for this compound Analysis

ParameterTypical Range/ValueReference
Column TypeCapillary, e.g., OV-1, TraceGOLD TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane) thermofisher.comthermofisher.comnist.gov
Column Dimensions30 m × 0.25 mm i.d., 0.25 µm film thickness thermofisher.comthermofisher.com
Oven Temperature RampProgrammed ramps (e.g., 50°C to 300°C) researchgate.net
Inlet Temperature250°C researchgate.net
Injection ModeSplitless, Large Volume Injection lcms.czthermofisher.comresearchgate.net
Carrier GasHelium (He) thermofisher.com

Liquid Chromatography (LC) is particularly useful for analyzing nonvolatile, extremely polar, or thermally labile compounds that are not suitable for GC. chemetrix.co.za LC coupled with tandem mass spectrometry (LC-MS/MS) has become a technique of choice for multi-residue pesticide analysis, offering superior selectivity and sensitivity. nih.gov

This compound can be analyzed by reverse phase (RP) HPLC methods. sielc.com Mobile phases typically consist of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS-compatible applications). sielc.com UPLC (UltraPerformance Liquid Chromatography) systems, combined with fast MS acquisition rates, enable rapid screening of hundreds of pesticide residues in a single run, often within 10 minutes. waters.com This allows for high-throughput analysis and confirmation of compounds of interest. waters.com

Gas Chromatography (GC) Coupled Techniques

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) provides the necessary sensitivity and selectivity for the unambiguous detection and identification of this compound. chemetrix.co.za The coupling of chromatographic techniques with MS, particularly tandem mass spectrometry (MS/MS), significantly enhances analytical power.

For this compound, MS/MS systems, such as triple quadrupole (QqQ) mass spectrometers, are widely used. nih.govpragolab.czmdpi.comresearchgate.net These instruments operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which allows for the measurement of specific precursor ions and their characteristic product ions, providing high selectivity and reducing matrix interferences. pragolab.czeurl-pesticides.euwaters.commdpi.com

Table 4: Mass Spectrometric Parameters for this compound Detection

ParameterValue/DescriptionReference
Precursor m/z360.965 ([M+H]+) nih.gov, 325 pragolab.czmdpi.comresearchgate.netresearchgate.net nih.govpragolab.czmdpi.comresearchgate.netresearchgate.net
Product Ions (m/z)332.9, 304.9, 314.9 nih.gov (from MS-MS); 269, 297, 205 nih.govpragolab.czmdpi.comresearchgate.netresearchgate.net (from SRM/MRM) nih.govnih.govpragolab.czmdpi.comresearchgate.netresearchgate.net
Collision EnergyVaries depending on transition (e.g., 10-20 eV) mdpi.comresearchgate.netresearchgate.net
Detection ModeMRM/SRM nih.govpragolab.czeurl-pesticides.euwaters.com
Ionization SourceLC-ESI-QFT (for LC-MS) nih.gov, Advanced Electron Ionization (AEI) for GC-MS thermofisher.com nih.govthermofisher.com

The identification of compounds is based on matching retention times from chromatography and the characteristic ion ratios obtained from MS/MS. chemetrix.co.zamdpi.comgcms.cz For instance, two transitions (quantifier and qualifier ions) are typically measured for each pesticide, and their ratio is used for data quality control. mdpi.com Limits of quantification (LOQ) for this compound in various matrices are often in the low µg/kg or ng/mL range, demonstrating the high sensitivity of these methods. nih.govresearchgate.neteurl-pesticides.euresearchgate.net

Regulatory Evolution and Policy Implications in Agrochemical Management

Historical Trajectory of Regulatory Frameworks for Organophosphorus Pesticides

The introduction of organophosphorus (OP) pesticides marked a significant shift in agricultural pest control, particularly gaining widespread use after the ban of persistent organochlorine insecticides like DDT in the 1970s due to environmental concerns. aphapublications.orgwikipedia.org First synthesized in the 1930s, OPs were initially developed with chemical warfare applications in mind, but their use as insecticides commenced in the 1940s, experiencing a substantial increase between 1960 and 1980. mdpi.com

The primary mechanism of action for organophosphates involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nervous system function in both insects and mammals. mdpi.comresearchgate.net While effective in pest control, the inherent toxicity of OPs, including acute poisoning and concerns over long-term effects such as organophosphate-induced delayed neuropathy and developmental neurotoxicity, prompted a re-evaluation of their safety. wikipedia.org

Regulatory frameworks for pesticides, including OPs, have evolved to address these concerns. Initial approaches focused on registration based on efficacy, but over time, the emphasis shifted towards comprehensive risk assessment. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), require extensive test data from pesticide producers to ensure products can be used without posing unreasonable risks to human health or the environment. epa.gov This includes evaluating potential hazards to non-target organisms like plants, fish, and wildlife. epa.gov The process of re-registration or registration review for existing pesticides ensures they continue to meet contemporary safety standards. epa.gov This regulatory evolution has led to increasing restrictions on OP pesticides since the 1990s, particularly concerning their use in crop protection. wikipedia.org

Global and Regional Regulatory Status of Chlorthiophos (e.g., Bans, Restrictions, Obsolete Designations)

This compound, first reported in 1971, is an organophosphate insecticide that has been largely phased out of use globally. herts.ac.uk It is widely recognized as an obsolete organophosphate insecticide, primarily used for controlling ants and mites. herts.ac.uk The World Health Organization (WHO) has officially classified this compound as obsolete or discontinued (B1498344) for pesticide use. jodrugs.compan-europe.infowho.int

Regionally, this compound faces significant restrictions or outright bans:

European Union (EU): this compound is "Not approved" under EC Regulation 1107/2009, which superseded the earlier 91/414 directive. herts.ac.uknih.gov The European Union formally banned this compound in December 2001, a decision notified to the Rotterdam Convention. pic.int

Great Britain (GB): Its regulatory status in Great Britain is "Not approved," with its COPR (Control of Pesticides Regulations) inclusion having expired. herts.ac.uk

United States (US): this compound is not registered by the U.S. EPA. pesticideinfo.org Despite its lack of registration for use, it is classified as an extremely hazardous substance (EHS) in the United States under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act, necessitating strict reporting requirements for facilities that produce, store, or use it in significant quantities. wikipedia.orgechemi.com

International Conventions: While not listed as a Persistent Organic Pollutant (POP) under the UNEP Stockholm Convention or a Prior Informed Consent (PIC) chemical under UNEP, its ban by the EU and its obsolete designation by WHO highlight its non-approved status in major regulatory contexts. pic.intpesticideinfo.org

Although considered obsolete, this compound "may be available in some countries." herts.ac.uk

Table 1: Global and Regional Regulatory Status of this compound

Region/OrganizationRegulatory StatusDate/NotesSource
World Health Organization (WHO)Obsolete/DiscontinuedClassified as obsolete for pesticide use. jodrugs.compan-europe.infowho.int
European Union (EU)Not Approved / BannedNot approved under EC Regulation 1107/2009; Banned in December 2001. herts.ac.uknih.govpic.int
Great Britain (GB)Not ApprovedCOPR inclusion expired. herts.ac.uk
United States (US)Not RegisteredNot registered by U.S. EPA; Classified as an Extremely Hazardous Substance (EHS). pesticideinfo.orgwikipedia.orgechemi.com
Rotterdam ConventionBannedNotified by the European Union in December 2001. pic.int
PAN International Ban ListObsoleteNot listed as banned but recognized as obsolete. pesticideinfo.orgpan-international.org

Research on Regulatory Decision-Making Processes Influencing Compound Status

Regulatory decision-making for pesticides, including compounds like this compound, is a complex, science-driven process designed to balance agricultural needs with public health and environmental protection. Agencies like the U.S. EPA and Health Canada's Pest Management Regulatory Agency (PMRA) employ structured frameworks for pesticide registration and re-evaluation. epa.govcanada.ca

Key elements influencing the status of a chemical compound include:

Scientific Evidence and Risk Assessment: Decisions are fundamentally based on sound, high-quality scientific data. epa.gov This involves comprehensive ecological and human health risk assessments, evaluating potential hazards to non-target organisms and humans. epa.govcanada.ca Data submitted by pesticide producers, along with information from other governments, academia, and published scientific literature, are rigorously reviewed. epa.gov

Value Assessment: Beyond risks, the economic and agronomic value of a pesticide, including its efficacy and long-term sustainability, is considered. A pesticide must demonstrate acceptable value to be registered. canada.cafao.orgwur.nl

Environmental Fate and Persistence: Research into a compound's environmental fate, including its mobility in soil, volatilization from water surfaces, and bioconcentration potential, plays a critical role. For example, this compound is considered non-volatile and non-mobile in soil, but its high estimated bioconcentration factor suggests significant accumulation in aquatic organisms. herts.ac.ukechemi.com

International Guidelines and Agreements: National regulatory frameworks are often guided by international principles, such as those outlined in the International Code of Conduct on Pesticide Management. fao.org Conventions like the Rotterdam Convention facilitate information exchange on banned or severely restricted chemicals, promoting shared responsibilities in international trade. pic.intworldbank.org

Policy and Legislation: National legislation and policy define what constitutes "unacceptable risk" and establish specific protection goals for human health and the environment. fao.org The decision-making process assesses the pesticide's risks, value, and the availability of alternatives, potentially leading to positive registration, restricted use, or denial of registration. fao.orgwur.nl Ongoing monitoring and evaluation after registration allow authorities to reassess risks and values. canada.cafao.org

Implications of Obsolete Agrochemicals on Environmental Stewardship and Policy Development

"Obsolete agrochemicals" refer to pesticides that can no longer be used for their intended purpose due to various reasons, including regulatory bans, prolonged environmental impact, deterioration from age, or changes in product specifications. fao.org The problem primarily stems from unused and often improperly stored stockpiles of these chemicals, rather than their active use.

The existence of obsolete pesticides, such as this compound, carries significant implications for environmental stewardship and policy development:

Environmental Contamination: Large stockpiles of obsolete pesticides, estimated to be hundreds of thousands of tons globally, particularly in developing countries, pose a serious threat. fao.orgresearchgate.net These chemicals can contaminate soil and water resources through leaching or improper disposal, leading to widespread environmental damage. researchgate.netgreenpolicyplatform.org Such contamination can impede agricultural production, trade, and socio-economic development. fao.org

Management Challenges: The safe management and disposal of obsolete pesticides are complex and costly endeavors. worldbank.org This involves identifying and inventorying existing stockpiles, which requires specialized training in product identification, handling, and labeling. Subsequent steps like repackaging, storage, shipment, and environmentally sound destruction (e.g., incineration) depend on various factors, including the chemical type and degree of contamination. worldbank.org

Q & A

Q. How should researchers handle discrepancies between regulatory limits and experimental toxicity data for this compound?

  • Approach : Compare NOAEL/LOAEL values from rodent studies with regulatory thresholds (e.g., EPA, EFSA). Conduct probabilistic risk assessments using Monte Carlo simulations to account for interspecies variability and exposure scenarios. Publish findings in peer-reviewed journals to inform policy updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.